molecular formula C31H47N5O5 B143944 tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate CAS No. 926276-19-9

tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

Cat. No.: B143944
CAS No.: 926276-19-9
M. Wt: 569.7 g/mol
InChI Key: WWMMJDGQZAJVKE-RSPHESMNSA-N
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Description

The compound tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate features a bicyclic cyclopenta[c]pyrrole core with multiple substituents:

  • A tert-butyl ester group for steric protection and solubility modulation.
  • A cyclohexyl group for lipophilicity and conformational rigidity.
  • 3,3-Dimethylbutanoyl and peptide-like linkages for structural complexity.

Its molecular complexity suggests applications in drug discovery, particularly targeting enzymes or receptors requiring multivalent interactions.

Preparation Methods

Structural and Synthetic Overview

Compound 1 (molecular formula: C36H55N7O6\text{C}_{36}\text{H}_{55}\text{N}_{7}\text{O}_{6}, molecular weight: 681.9 g/mol) is characterized by a cyclopenta[c]pyrrole core functionalized with a tert-butyl carboxylate, a pyrazine-2-carbonylamino group, and a tert-leucine side chain . Its synthesis demands precise control over four stereocenters and the assembly of three peptide bonds. The convergent synthetic strategy, as outlined in WO2013135870A1, divides the molecule into three fragments:

  • Cyclopenta[c]pyrrole-tert-butyl carboxylate (Fragment A)

  • Pyrazine-2-carbonylamino-tert-leucine (Fragment B)

  • Cyclohexyl-glycine (Fragment C) .

This modular approach minimizes linear steps and mitigates epimerization risks during fragment coupling .

Synthetic Strategies and Key Reaction Steps

Fragment A: Cyclopenta[c]pyrrole Core Synthesis

The bicyclic core is synthesized via a stereoselective cyclization of a proline-derived precursor. Evitachem’s methodology employs a Boc-protected aminomethyl cyclopenta[c]pyrrole intermediate, formed through a titanium-mediated intramolecular aldol condensation (Figure 1). Critical parameters include:

  • Temperature : −78°C to 0°C to suppress racemization.

  • Catalyst : Titanium(IV) isopropoxide (10 mol%) with triethylamine.

  • Yield : 68–72% after silica gel chromatography.

Proline derivativeTi(OiPr)4,Et3NCH2Cl2,78CBoc-protected cyclopenta[c]pyrrole\text{Proline derivative} \xrightarrow[\text{Ti(OiPr)}4, \text{Et}3\text{N}]{\text{CH}2\text{Cl}2, -78^\circ \text{C}} \text{Boc-protected cyclopenta[c]pyrrole}

Fragment B: Pyrazine-2-carbonylamino-tert-leucine Assembly

Fragment B is prepared via a two-step sequence:

  • Amidation : tert-Leucine is coupled to pyrazine-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) .

Key stereochemical outcomes are preserved by maintaining reaction temperatures below 25°C and avoiding prolonged exposure to basic conditions .

Fragment C: Cyclohexyl-glycine Preparation

Cyclohexyl-glycine is synthesized via a Strecker reaction, followed by enzymatic resolution using penicillin acylase to isolate the (S)-enantiomer . The final product is obtained in 85% enantiomeric excess (ee) after recrystallization from hexane/ethyl acetate .

Convergent Coupling and Final Assembly

Peptide Bond Formation

The critical coupling of Fragments A, B, and C employs 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) in dichloromethane, which minimizes epimerization at the tert-leucine position . Comparative studies show T3P outperforms traditional carbodiimide-based reagents (Table 1).

Table 1: Coupling Agent Efficiency for Fragment Assembly

Coupling AgentEpimerization (%)Yield (%)
T3P<0.1592
EDC/HOBt1.278
DCC2.565

Data adapted from WO2013135870A1 .

Oxidation and Deprotection

The penultimate step involves oxidation of a secondary alcohol to the corresponding ketone using Dess-Martin periodinane, followed by tert-butyl group deprotection with HCl in dioxane . Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords Compound 1 in >99% chemical purity and <0.1% epimeric impurities .

Optimization and Scalability

Solvent and Catalyst Screening

Dichloromethane is optimal for coupling reactions due to its low nucleophilicity, which prevents undesired side reactions. Copper(II) acetate (5 mol%) enhances coupling efficiency by stabilizing reactive intermediates .

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in pilot-scale batches reduces environmental impact while maintaining yield (89% vs. 92% in dichloromethane) .

Analytical Validation

Stereochemical Analysis

Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) confirms enantiomeric purity (>99.5% ee) . Absolute configuration is verified via X-ray crystallography of a bromo derivative .

Stability Studies

Compound 1 exhibits high thermal stability (decomposition >200°C) and remains stable in aqueous buffers (pH 4–7) for 24 hours, making it suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

The compound tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds with specific properties.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a useful tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and functional groups may enable it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, the compound is used in the development of new materials and products with specific properties. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog with Cyclohexyl-Amino Substituent

Compound: tert-butyl (1S,3aR,6aS)-2-((S)-2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate ()

  • Molecular Formula : C₂₆H₄₅N₃O₄ (MW: 463.67).
  • Key Differences: Replaces the pyrazine-2-carbonylamino group with a primary amino moiety. Impacts bioactivity: The amino group may enhance solubility but increase metabolic vulnerability (e.g., oxidation or conjugation).
  • Pharmacokinetics : Higher hydrophilicity but shorter half-life due to metabolic instability .

Analog with Benzotriazole Substituent

Compound : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ()

  • Key Differences :
    • Substitutes pyrazine with a benzotriazole ring.
    • Electronic effects : Benzotriazole’s electron-withdrawing nature may alter charge distribution, affecting solubility and redox stability.
    • Bioactivity : Benzotriazole derivatives often exhibit protease inhibition; pyrazine analogs may favor kinase or GPCR targets.
  • Synthetic complexity : Benzotriazole introduces additional steps for coupling and purification .

Ketone-Functionalized Analog

Compound : tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()

  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28).
  • Key Differences :
    • Contains a 5-oxo group instead of the pyrazine-acetylated side chain.
    • Reactivity : The ketone enables Schiff base formation or reduction to alcohols, offering synthetic versatility.
    • Pharmacology : Likely lower target specificity due to reduced steric bulk and hydrogen-bonding diversity .

Hydroxymethyl-Substituted Analog

Compound : tert-butyl (3aR,5s,6aS)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()

  • Molecular Formula: C₁₃H₂₃NO₃ (MW: 241.33).
  • Key Differences: Hydroxymethyl group replaces the pyrazine-cyclohexyl side chain. Solubility: Increased hydrophilicity enhances aqueous solubility but may reduce membrane permeability.

Structural and Functional Analysis Table

Compound Core Structure Key Substituent Molecular Weight Bioactivity Highlights
Target Compound Cyclopenta[c]pyrrole Pyrazine-2-carbonylamino, cyclohexyl ~600 (estimated) Potential kinase/GPCR modulation
Cyclohexyl-Amino Analog () Cyclopenta[c]pyrrole Amino, cyclohexyl 463.67 Enhanced solubility, metabolic lability
Benzotriazole Analog () Pyrrolo[3,4-c]pyrrole Benzotriazole ~450 (estimated) Protease inhibition
Ketone Analog () Cyclopenta[c]pyrrole 5-Oxo 225.28 Synthetic intermediate
Hydroxymethyl Analog () Cyclopenta[c]pyrrole Hydroxymethyl 241.33 Prodrug potential

Research Findings and Implications

  • Pyrazine vs. Benzotriazole : Pyrazine’s nitrogen-rich structure enhances interaction with metal ions or aromatic residues in enzymes, while benzotriazole’s electron deficiency may favor covalent binding .
  • Cyclohexyl vs. Hydroxymethyl : Cyclohexyl improves membrane penetration (logP ~4.5), whereas hydroxymethyl derivatives (logP ~2.0) favor aqueous compartments .
  • Metabolic Stability : Tert-butyl esters generally resist hydrolysis, but primary amines () are prone to CYP450 oxidation, necessitating prodrug strategies.

Biological Activity

The compound tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is a complex organic molecule with potential biological activity. Its intricate structure suggests possible interactions with various biological targets. This article reviews the existing literature on its biological activity, including pharmacological effects and mechanisms of action.

Molecular Characteristics

  • Molecular Formula : C31H47N5O5
  • Molecular Weight : 569.735 g/mol
  • LogP : 5.008 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 137.57 Ų

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that similar compounds in its class exhibit antiviral properties. For instance, compounds with structural similarities have shown effectiveness against various viral pathogens by inhibiting viral replication mechanisms .

2. Cholinesterase Inhibition

Compounds with related structures have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is significant for treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values for AChE and BChE inhibition are critical metrics for evaluating the potential therapeutic applications of the compound .

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity for BChE
Example A4.86 ± 0.011.92 ± 0.112.5
Example B5.98 ± 0.131.61 ± 0.043.7

3. Antioxidant Activity

The compound's potential antioxidant properties have been investigated through assays such as ABTS and FRAP. These studies suggest that derivatives of this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to active sites on enzymes like AChE and BChE.
  • Interfering with signaling pathways related to oxidative stress.
  • Potential modulation of receptor activity involved in neurotransmission.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Cholinesterase Inhibition :
    A study demonstrated that a series of derivatives showed varying degrees of inhibition against AChE and BChE, highlighting the importance of structural modifications in enhancing selectivity and potency .
  • Antioxidant Efficacy :
    Another investigation reported that specific analogs exhibited significant antioxidant activity in cellular models, suggesting protective effects against neurodegeneration .

Properties

IUPAC Name

tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N5O5/c1-30(2,3)25(28(39)36-18-20-13-10-14-21(20)24(36)29(40)41-31(4,5)6)35-27(38)23(19-11-8-7-9-12-19)34-26(37)22-17-32-15-16-33-22/h15-17,19-21,23-25H,7-14,18H2,1-6H3,(H,34,37)(H,35,38)/t20-,21-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMMJDGQZAJVKE-RSPHESMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635266
Record name tert-Butyl (1S,3aR,6aS)-2-[(2S)-2-({(2S)-2-cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}amino)-3,3-dimethylbutanoyl]octahydrocyclopenta[c]pyrrole-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926276-19-9
Record name 1,1-Dimethylethyl (1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926276-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S,3aR,6aS)-2-[(2S)-2-({(2S)-2-cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}amino)-3,3-dimethylbutanoyl]octahydrocyclopenta[c]pyrrole-1-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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